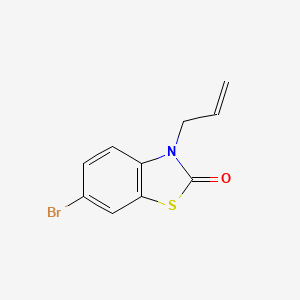![molecular formula C16H22N2O2 B5620959 2,2-dimethyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]propanamide](/img/structure/B5620959.png)
2,2-dimethyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-dimethyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]propanamide is a chemical compound that belongs to the class of amides. It is commonly known as DPA or N-phenyl-2-pyrrolidinylpropanamide and has been widely used in scientific research for its pharmacological properties. This compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and its potential applications in various fields of research.
Mécanisme D'action
The mechanism of action of 2,2-dimethyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]propanamide is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters such as dopamine, serotonin, and gamma-aminobutyric acid (GABA). It is also believed to have an effect on voltage-gated sodium channels, which play a crucial role in the transmission of pain signals.
Biochemical and Physiological Effects:
2,2-dimethyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]propanamide has been shown to have various biochemical and physiological effects. It has been shown to reduce pain sensitivity in animal models and has been found to have anxiolytic and anticonvulsant properties. It has also been shown to have a neuroprotective effect and has been studied for its potential use in the treatment of various neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2,2-dimethyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]propanamide in lab experiments is its well-established pharmacological properties. It has been extensively studied and its mechanism of action is relatively well understood. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for the study of 2,2-dimethyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]propanamide. One direction is to further explore its potential use as an analgesic and anticonvulsant agent. Another direction is to study its potential use in the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy. Additionally, there is a need to further explore the mechanism of action of this compound and to develop more effective synthesis methods.
Méthodes De Synthèse
The synthesis method of 2,2-dimethyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]propanamide involves the reaction of 2,2-dimethylpropanamide with N-phenylpyrrolidine-2-carboxylic acid chloride. This reaction takes place in the presence of a base such as triethylamine or pyridine. The resulting compound is then purified using various techniques such as column chromatography or recrystallization.
Applications De Recherche Scientifique
2,2-dimethyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]propanamide has been extensively used in scientific research for its pharmacological properties. It has been studied for its potential use as an analgesic, anxiolytic, and anticonvulsant agent. It has also been studied for its potential use in the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy.
Propriétés
IUPAC Name |
2,2-dimethyl-N-[2-(pyrrolidine-1-carbonyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-16(2,3)15(20)17-13-9-5-4-8-12(13)14(19)18-10-6-7-11-18/h4-5,8-9H,6-7,10-11H2,1-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPFKCRXFIXYGRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC=CC=C1C(=O)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-N-[2-(pyrrolidine-1-carbonyl)-phenyl]-propionamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-4-(4-methylpiperazin-1-yl)benzamide](/img/structure/B5620876.png)
![2-(2,3-dihydro-1H-inden-1-yl)-N-{[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]methyl}acetamide](/img/structure/B5620881.png)
![9-(cyclopropylmethyl)-4-(1H-imidazol-1-ylacetyl)-1-methyl-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5620906.png)
![N,N-diethyl-3-{[methyl(1,3-thiazol-2-ylmethyl)amino]sulfonyl}benzamide](/img/structure/B5620912.png)
![N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-2-(1-methyl-1H-pyrrol-2-yl)-2-oxoacetamide](/img/structure/B5620927.png)
![3-[2-(4-fluorophenyl)-2-oxoethylidene]-2-piperazinone](/img/structure/B5620933.png)
![[1-[3-(3,5-dimethyl-4-isoxazolyl)propanoyl]-3-(3-methyl-2-buten-1-yl)-3-piperidinyl]methanol](/img/structure/B5620937.png)
![5-[3-(2-methoxybenzyl)-1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazol-5-yl]-1-methylpyridin-2(1H)-one](/img/structure/B5620945.png)
![4-{[(2,5-dimethylphenyl)amino]carbonyl}phenyl 2-furoate](/img/structure/B5620966.png)
![methyl 2-{[4-(3-nitro-1H-1,2,4-triazol-1-yl)butanoyl]amino}benzoate](/img/structure/B5620968.png)

![3,5-dimethyl-7-{2-[(4-methylphenoxy)methyl]-3-furoyl}-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B5620989.png)

